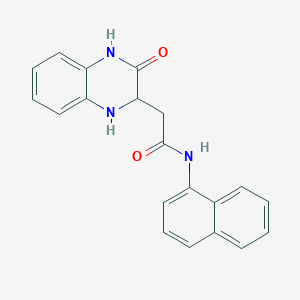

N-(naphthalen-1-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphthalen-1-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as NQO1 inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including cancer, neurodegenerative diseases, and oxidative stress.

Scientific Research Applications

Antiproliferative Activities

N-(naphthalen-2-yl)acetamide and related derivatives have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines. These compounds, including closely related N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, demonstrated significant activity, particularly against nasopharyngeal carcinoma cell lines. Studies revealed that these compounds inhibit cell proliferation by altering cell division and causing cell accumulation in the S phase in a time- and concentration-dependent manner. They also showed specific cytotoxicity against cancer cell lines without affecting peripheral blood mononuclear cells at certain concentrations (Chen et al., 2013).

Anti-HIV Activity

Several derivatives of N-(naphthalen-2-yl)acetamide have been identified as potent inhibitors of HIV-1. These compounds were evaluated as nonnucleoside reverse transcriptase inhibitors (NNRTIs) and showed significant inhibitory activity against HIV-1 replication, suggesting their potential as novel therapeutic agents in the fight against HIV/AIDS. The structure-activity relationships among these derivatives indicate a promising direction for the development of new antiviral drugs (Zhan et al., 2009).

Molecular Interaction Studies

Research into the molecular properties and interactions of N-(naphthalen-1-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide derivatives, particularly in the context of anti-HIV drugs, has utilized density functional theory (DFT) to study their local reactivity. These studies aim to understand the mechanism of bond formation between the acetamide derivatives and biological molecules, such as tyrosine, by exploring Fukui functions and natural bond orbital charge analysis. Such insights are crucial for designing more effective drugs by targeting specific molecular interactions (Oftadeh et al., 2013).

properties

IUPAC Name |

N-naphthalen-1-yl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-19(22-15-11-5-7-13-6-1-2-8-14(13)15)12-18-20(25)23-17-10-4-3-9-16(17)21-18/h1-11,18,21H,12H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRFWXJBOIHYES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3C(=O)NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2462094.png)

![2-Chloro-N-(cyclopentylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2462099.png)

![6-Bromospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B2462106.png)

![methyl 3-(morpholine-4-carbonyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2462111.png)

![{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2462113.png)